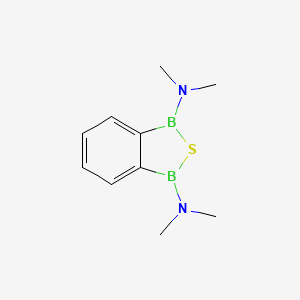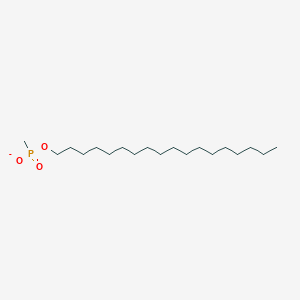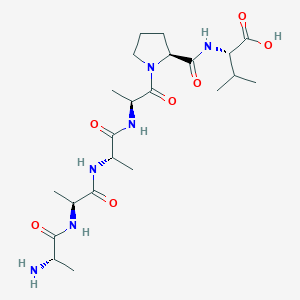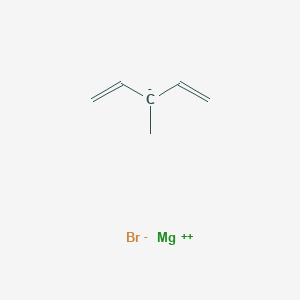![molecular formula C20H30N2O2 B15161100 1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- CAS No. 691899-73-7](/img/structure/B15161100.png)
1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- is a chemical compound with the molecular formula C20H30N2O2 . This compound is characterized by its complex structure, which includes an indazole ring substituted with an ethylhexyl group and a methoxy group, as well as a propanone moiety. It is a member of the indazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-ethylhexyl group and the methoxy group can be carried out through nucleophilic substitution reactions using suitable alkyl halides and methoxy reagents.
Formation of the Propanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indazole core makes it a potential candidate for studying biological activities such as enzyme inhibition, receptor binding, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- is likely related to its ability to interact with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1H-Indazole-6-carboxamide: Studied for its potential as an antiviral agent.
1H-Indazole-3-ethanol: Investigated for its antimicrobial activities.
The uniqueness of 1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
CAS No. |
691899-73-7 |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[1-(2-ethylhexyl)-6-methoxyindazol-3-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C20H30N2O2/c1-6-8-9-15(7-2)13-22-18-12-16(24-5)10-11-17(18)19(21-22)20(23)14(3)4/h10-12,14-15H,6-9,13H2,1-5H3 |
InChI Key |
PBESTKJGRWCGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)OC)C(=N1)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
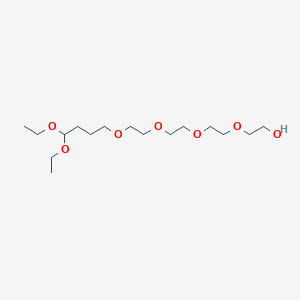
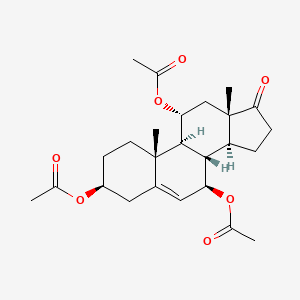

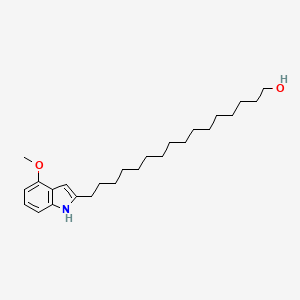
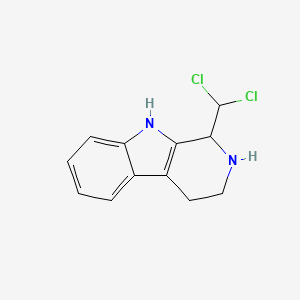
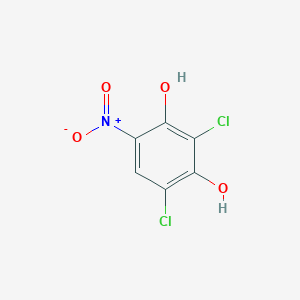
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
